molecular formula C11H20O2 B2993589 Ethyl 6,6-dimethylhept-4-enoate CAS No. 1807941-96-3

Ethyl 6,6-dimethylhept-4-enoate

Cat. No.: B2993589
CAS No.: 1807941-96-3
M. Wt: 184.279
InChI Key: QBLMJNSFPVTGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,6-dimethylhept-4-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 6,6-dimethylhept-4-enoic acid and ethanol. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,6-dimethylhept-4-enoate can be synthesized through the esterification of 6,6-dimethylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of catalysts and purification steps such as distillation are crucial to obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethylhept-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,6-dimethylhept-4-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry due to its unique scent profile.

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethylhept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound also allows for potential interactions with other molecules through addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methylhept-4-enoate
  • Ethyl 6,6-dimethylhex-4-enoate
  • Ethyl 6,6-dimethylheptanoate

Uniqueness

Ethyl 6,6-dimethylhept-4-enoate is unique due to its specific structural features, such as the double bond at the 4-position and the presence of two methyl groups at the 6-position.

Properties

IUPAC Name

ethyl (E)-6,6-dimethylhept-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLMJNSFPVTGSN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC/C=C/C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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